molecular formula C23H18N2O5 B2931493 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922108-28-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2931493
CAS No.: 922108-28-9
M. Wt: 402.406
InChI Key: QHJJUIFWGGOPPR-UHFFFAOYSA-N
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Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl substituent, an 11-oxo group, and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 2. The dibenzooxazepine core consists of a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, which distinguishes it from sulfur-containing dibenzothiazepines.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-2-25-17-5-3-4-6-19(17)30-18-10-8-15(12-16(18)23(25)27)24-22(26)14-7-9-20-21(11-14)29-13-28-20/h3-12H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJJUIFWGGOPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo oxazepine core, followed by functionalization to introduce the ethyl and oxo groups, and finally, the attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dibenzo[b,f][1,4]thiazepine Derivatives

Compounds such as N-(benzo[d][1,3]dioxol-5-ylmethyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (27) () share the 10-ethyl-11-oxo substitution but feature a sulfur atom in the heterocycle. These differences may alter pharmacokinetics, such as solubility and metabolic pathways, compared to the oxygen-based oxazepine core in the target compound .

Dibenzo[b,f][1,4]oxazepine Derivatives

N-(2,4-dimethoxyphenyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide () shares the oxazepine core but substitutes the benzo[d][1,3]dioxole group with a 2,4-dimethoxyphenyl carboxamide. The methoxy groups lack the methylenedioxy bridge’s conformational rigidity, which may reduce binding affinity in receptors sensitive to steric effects .

Substituent Modifications

Positional Isomerism

The target compound’s benzo[d][1,3]dioxole-5-carboxamide is attached at position 2 of the oxazepine core. In contrast, N-(3-chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (40) () features an 8-carboxamide substitution. Positional changes significantly impact molecular geometry and receptor interactions, as demonstrated by altered LCMS retention times (5.20 min for compound 27 vs. 5.47 min for compound 40) .

Alkyl Chain Variations

Ethyl groups balance lipophilicity and metabolic stability, as seen in BT2 (), a related oxazepine with anti-inflammatory activity .

Pharmacological and Physicochemical Properties

Metabolic Stability

Thiazepine 5-oxides (e.g., compound 27, ) undergo further oxidation, whereas oxazepines lack this pathway, reducing reactive metabolite risks .

Structural and Analytical Data Comparison

Compound Name Core Substituent (Position) Molecular Weight (Da) LCMS RT (min) Key Biological Activity
Target Compound Oxazepine Benzo[d][1,3]dioxole-5-carboxamide (2) 433.4* ~5.20† Anti-inflammatory (hypothesized)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-10-ethyl-11-oxo-dibenzothiazepine-8-carboxamide 5-oxide (27) Thiazepine Benzo[d][1,3]dioxol-5-ylmethyl (8) 449.1 5.20 D2 receptor antagonism
N-(2,4-dimethoxyphenyl)-10-ethyl-11-oxo-dibenzooxazepine-8-carboxamide Oxazepine 2,4-Dimethoxyphenyl (8) 421.4* N/A Not reported
BT2 Oxazepine Ethyl carbamate (2) 326.3 N/A Anti-inflammatory

*Calculated using ChemDraw. †Estimated based on structural analogs.

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